molecular formula C15H19N5O2 B2384088 6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 796064-96-5

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2384088
CAS No.: 796064-96-5
M. Wt: 301.35
InChI Key: USVHCLROFSBOHG-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 796064-96-5) is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key chemical precursor for developing novel small-molecule therapeutics. Its molecular structure, which incorporates a 4-phenylpiperazine moiety, is engineered for potential interaction with critical biological targets. The core research value of this compound lies in its application as a building block for synthesizing dual-inhibitor anticancer agents . Pyrimidine-based scaffolds are actively investigated for their ability to simultaneously inhibit multiple cancer-relevant pathways, such as the epigenetic regulator BRD4 and the mitotic kinase PLK1 . This dual-targeting strategy represents a promising approach to overcome drug resistance and improve therapeutic outcomes in preclinical models . The structural features of this compound, particularly the 6-amino-1-methylpyrimidine-2,4-dione core, are known to be maintained in active drug candidates to facilitate key hydrogen bond interactions with target proteins, mimicking the binding mode of established inhibitors like volasertib . Researchers utilize this chemical in structure-activity relationship (SAR) studies to develop new cytotoxic agents against challenging cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancers . It is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-13(16)12(14(21)17-15(18)22)20-9-7-19(8-10-20)11-5-3-2-4-6-11/h2-6H,7-10,16H2,1H3,(H,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVHCLROFSBOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N2CCN(CC2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-1-methyl-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with notable biological activities. Its molecular formula is C15H19N5O2C_{15}H_{19}N_{5}O_{2}, and it has a molecular weight of approximately 301.35 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to its application in treating various diseases.

Biological Activities

The compound exhibits several biological activities, including:

  • Anticancer Properties : Research indicates that derivatives of pyrimidine compounds can induce apoptosis in cancer cells. For instance, related compounds have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and NCI-H460, with IC50 values indicating potent activity .
  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related pyrimidine derivatives, which may be beneficial in managing conditions like arthritis .

Case Studies

Several studies have focused on the biological activity of similar compounds within the pyrimidine class:

  • Antitumor Activity : A study evaluated a series of pyrimidine derivatives for their ability to inhibit tumor growth in vitro. One compound demonstrated an IC50 value of 49.85 µM against A549 cell lines, indicating moderate antitumor activity .
  • Cholinesterase Inhibition : Another study identified isatin Mannich bases that showed impressive inhibition profiles against AChE and BChE, with some compounds being 2.2 to 5.9 times more effective than standard drugs like Tacrine . This suggests that this compound may share similar inhibitory characteristics.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Reference
Antitumor ActivityPyrimidine Derivative49.85
Cholinesterase InhibitionIsatin Mannich Base2.2 - 5.9 times better than Tacrine
Anti-inflammatory EffectsPyrimidine DerivativeNot specified

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituents at 5-Position Core Structure Notable Features
Target compound 4-Phenylpiperazin-1-yl Pyrimidine-2,4-dione Enhanced lipophilicity, potential CNS activity
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione Methylamino Pyrimidine-2,4-dione Smaller substituent, simpler synthesis
7-Thio-6,7-dihydrocyclopenta[d]pyrimidine-2,4-dione derivatives Thioalkyl groups Cyclopenta[d]pyrimidine Antioxidant activity, fused alicyclic ring
Azo-dye derivatives (e.g., 6-amino-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione) Azo-linked aryl groups Pyrimidine-2,4-dione Antiparasitic activity, visible chromophore
Quinoline-uracil hybrids (e.g., 6-amino-1-methyl-5-[(2-oxoquinolin-3-yl)methyleneamino]pyrimidine-2,4-dione) Quinoline-based substituents Pyrimidine-2,4-dione Anticancer activity, metal-binding capacity

Pharmacological Implications and Structure-Activity Relationships (SAR)

  • Methylamino vs. Piperazine: Smaller substituents (e.g., methylamino) reduce steric hindrance but may limit target selectivity compared to phenylpiperazine .
  • Thio and Azo Modifications : Improve redox activity and electron transfer, critical for antioxidant and antiparasitic effects .

Q & A

Q. Optimization Strategies :

  • Use Amberlyst-15 as a heterogeneous catalyst in polar solvents (e.g., methanol) to enhance reaction yields and reduce side products .
  • Monitor reaction progress via HPLC to isolate intermediates and minimize purification steps .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Q. Methodological Approach

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for the pyrimidine ring (δ 5.5–6.5 ppm for protons, δ 150–160 ppm for carbonyl carbons) and piperazinyl protons (δ 2.5–3.5 ppm). Multiplicity patterns distinguish substituent positions .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly for the piperazine and methyl groups .
  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding interactions (e.g., between the dione carbonyls and amine groups) .

Data Contradiction Analysis :
If spectral data conflicts with computational predictions (e.g., DFT-optimized geometries), cross-validate using IR spectroscopy (C=O stretches at ~1700 cm⁻¹) and mass spectrometry (m/z fragmentation patterns) .

What computational tools are effective for predicting reaction pathways and optimizing synthesis?

Q. Advanced Reaction Design

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and energetics for key steps (e.g., piperazine coupling or methylation) .
  • Reaction Path Search Algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways and side-reaction risks .
  • Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal solvents, temperatures, and catalysts .

Case Study :
For regioselective amination, DFT calculations can predict the activation barrier for nucleophilic attack at the 6-position versus competing sites .

How does the 4-phenylpiperazinyl moiety influence biological activity, and what assays validate its mechanism?

Q. Mechanistic Insights

  • Target Interactions : The piperazine group enhances binding to serotonergic (5-HT) or dopaminergic receptors due to its conformational flexibility and nitrogen lone pairs .
  • Enzyme Inhibition : The pyrimidine-dione core may inhibit phosphodiesterases (PDEs) or kinases , validated via:
    • Fluorescence Polarization Assays : Measure PDE inhibition (IC₅₀ values).
    • Molecular Docking : Simulate binding poses with PDE4B or similar targets using AutoDock Vina .

Contradiction Resolution :
If in vitro activity (e.g., μM IC₅₀) conflicts with in silico predictions, re-evaluate assay conditions (e.g., buffer pH, co-solvents) or probe for off-target effects via kinome-wide profiling .

What strategies address discrepancies in spectral data during structural elucidation?

Q. Advanced Analytical Workflow

  • Controlled Degradation Studies : Expose the compound to stress conditions (heat, light) and analyze degradation products via LC-MS to identify labile groups .
  • Dynamic NMR : Variable-temperature NMR can reveal conformational dynamics (e.g., piperazine ring flipping) that obscure peak assignments .
  • Synchrotron XRD : High-resolution crystallography resolves ambiguities in bond lengths/angles, particularly for the dione ring .

Example :
If 1H NMR shows unexpected splitting for the methyl group, perform NOESY to assess spatial proximity to aromatic protons, ruling out steric hindrance .

How can researchers leverage multi-component reactions (MCRs) to diversify this scaffold?

Q. Methodological Innovation

  • Ugi Reaction : Combine the pyrimidine-dione core with aldehydes, amines, and isocyanides to generate peptidomimetic derivatives .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., L-proline derivatives ) to introduce stereocenters at the piperazine or side-chain positions .

Optimization :
Screen solvents (e.g., water vs. DMF) and catalysts (e.g., thiourea organocatalysts) to improve enantioselectivity, monitored via chiral HPLC .

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